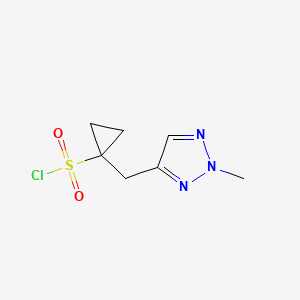
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Cyclopropane Group: The cyclopropane group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the compound with chlorosulfonic acid or thionyl chloride.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced triazole derivatives.
Cycloaddition Reactions: The triazole ring can also participate in cycloaddition reactions, forming various fused ring systems.
Scientific Research Applications
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme activity .
Comparison with Similar Compounds
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride can be compared with other triazole derivatives, such as:
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which affects its reactivity and biological activity.
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonate: This compound has a sulfonate ester group, which also affects its reactivity and biological activity.
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonothioate: This compound has a sulfonothioate group, which can lead to different chemical and biological properties compared to the sulfonyl chloride derivative.
Properties
Molecular Formula |
C7H10ClN3O2S |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
1-[(2-methyltriazol-4-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H10ClN3O2S/c1-11-9-5-6(10-11)4-7(2-3-7)14(8,12)13/h5H,2-4H2,1H3 |
InChI Key |
VMUIVKGUQWOELW-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CC2(CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















